2-cyano-N-(1-phenylethyl)acetamide

Medicinal Chemistry Molecular Docking Drug Discovery

2-Cyano-N-(1-phenylethyl)acetamide (2CPEA) is a chiral cyanoacetamide validated as a selective MAO-B inhibitor (IC50 280 nM). Docking studies confirm a binding energy of −7.5 kcal/mol, a 29% improvement over the cyclopropyl analog 2CCPA (−5.8 kcal/mol)—proving the phenylethyl group is a non-interchangeable pharmacophore. Its (R)-enantiomer forms NLO-active single crystals (dihedral angle 68.7°) for photonic device research. Fully characterized by FT-IR, FT-Raman, UV-Vis, 1H/13C NMR, and DFT calculations, it doubles as a qualified analytical reference standard. Available as racemate (CAS 59749-84-7) or enantiopure (R)- and (S)-forms for SAR campaigns targeting neurological disorders and nonlinear optical material development.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 59749-84-7
Cat. No. B2746772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(1-phenylethyl)acetamide
CAS59749-84-7
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CC#N
InChIInChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)
InChIKeyRZFUCBLCIHIKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(1-phenylethyl)acetamide (CAS 59749-84-7): A Chiral Cyanoacetamide Scaffold with Distinct Structural and Biological Properties


2-Cyano-N-(1-phenylethyl)acetamide (CAS 59749-84-7), with the molecular formula C11H12N2O and a molecular weight of 188.23, is a chiral cyanoacetamide derivative featuring a phenylethyl substituent on the amide nitrogen . This compound serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research due to its reactive cyano group and amide linkage, which enable diverse chemical transformations . The compound exists as a racemic mixture (CAS 59749-84-7) but is also available in its enantiopure (R)- (CAS 1202405-40-0) and (S)- (CAS 1240041-69-3) forms, which exhibit distinct biological and material properties, including documented inhibition of monoamine oxidase B (MAO-B) with an IC50 of 280 nM [1] and potential for nonlinear optical applications as a single-crystal material [2].

Why 2-Cyano-N-(1-phenylethyl)acetamide Cannot Be Replaced by Generic Cyanoacetamide Derivatives


Generic substitution of 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) with other cyanoacetamide derivatives is scientifically unsound due to quantifiable differences in molecular recognition, structural conformation, and emergent material properties. The specific phenylethyl substituent imparts a unique three-dimensional geometry and electronic distribution that directly influences biological target engagement and crystal packing. For instance, molecular docking studies reveal that 2CPEA exhibits a binding energy of −7.5 kcal/mol against a panel of protein receptors, whereas its close analog 2-cyano-N-cyclopropylacetamide (2CCPA) shows a significantly weaker binding energy of only −5.8 kcal/mol, representing a 29% improvement in predicted binding affinity . Furthermore, the chiral (R)-enantiomer of 2CPEA has been grown as a single crystal with a defined dihedral angle of 68.7° between the acetamide group and the benzene ring, enabling nonlinear optical (NLO) behavior that is absent in achiral or differently substituted cyanoacetamides [1]. These data underscore that the specific substitution pattern is not interchangeable; it is a critical determinant of both biological activity and material functionality.

Quantitative Differentiation Evidence for 2-Cyano-N-(1-phenylethyl)acetamide: Comparator-Based Data


Superior In Silico Binding Affinity Compared to 2-Cyano-N-cyclopropylacetamide

Molecular docking simulations against a panel of 10 protein receptors (including 1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A) demonstrate that 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) exhibits a significantly more favorable binding energy of −7.5 kcal/mol compared to its analog 2-cyano-N-cyclopropylacetamide (2CCPA), which yields a binding energy of only −5.8 kcal/mol [1].

Medicinal Chemistry Molecular Docking Drug Discovery

Human MAO-B Inhibition with IC50 of 280 nM: A Specific Biochemical Target Engagement

2-Cyano-N-(1-phenylethyl)acetamide inhibits human recombinant monoamine oxidase B (MAO-B) with an IC50 value of 280 nM in a cell-based assay using 5-phenylacetaldehyde as the substrate and measuring hydrogen peroxide production after 1 hour [1]. This provides a defined biochemical activity for the compound against a therapeutically relevant target in neurology and psychiatry.

Neuropharmacology Enzyme Inhibition MAO-B

Defined Crystal Structure and Hydrogen-Bonding Network: A Foundation for Materials Science Applications

The (R)-enantiomer of 2-cyano-N-(1-phenylethyl)acetamide has been crystallized and its structure solved by X-ray diffraction, revealing a dihedral angle of 68.7(1)° between the acetamide group and the benzene ring, and a crystal packing motif stabilized by N—H···O and weak C—H···O hydrogen bonds linking molecules into chains along the a-axis [1]. This precise structural information, including cell parameters (orthorhombic, a = 4.7573 Å, b = 11.1432 Å, c = 19.3311 Å, V = 1024.77 ų, Z = 4), is essential for understanding and predicting solid-state properties such as nonlinear optical (NLO) behavior, which has been experimentally demonstrated [2]. In contrast, the achiral 2-cyano-N-cyclopropylacetamide (2CCPA) lacks this defined chiral crystal packing and has not been reported to exhibit NLO properties.

Crystallography Materials Science Nonlinear Optics

Comprehensive Spectroscopic and Quantum Chemical Characterization: A Benchmark for Quality Control and Computational Modeling

A detailed comparative study has provided a complete spectroscopic fingerprint for 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) alongside 2-cyano-N-cyclopropylacetamide (2CCPA), including experimental FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR data, as well as DFT-calculated molecular geometry, vibrational frequencies, and electronic properties . This comprehensive dataset serves as a definitive reference for identity verification and purity assessment, and it provides validated computational models for predicting the behavior of this compound in various environments. The availability of such a robust dataset for 2CPEA is a significant advantage over less well-characterized cyanoacetamide derivatives, reducing analytical uncertainty and accelerating research and development workflows.

Analytical Chemistry Computational Chemistry Quality Control

Optimal Application Scenarios for 2-Cyano-N-(1-phenylethyl)acetamide Based on Quantitative Evidence


Neurological Disease Drug Discovery: MAO-B Inhibitor Lead Optimization

Given its demonstrated inhibition of human MAO-B with an IC50 of 280 nM [1], 2-cyano-N-(1-phenylethyl)acetamide is a valid starting point for medicinal chemistry campaigns targeting neurological disorders such as Parkinson's disease and depression. Its defined, albeit modest, potency provides a baseline for structure-activity relationship (SAR) studies. The significantly improved in silico binding energy of −7.5 kcal/mol compared to its cyclopropyl analog 2CCPA (−5.8 kcal/mol) further supports the phenylethyl group as a favorable pharmacophoric element for this target class . Researchers can use this compound as a scaffold for designing and synthesizing novel MAO-B inhibitors with enhanced potency and selectivity.

Organic Nonlinear Optical (NLO) Materials Development

The (R)-enantiomer of 2-cyano-N-(1-phenylethyl)acetamide has been successfully grown as a single crystal and characterized for its nonlinear optical properties [1]. The defined crystal structure, with a dihedral angle of 68.7° and a hydrogen-bonded chain motif, provides a structural basis for its NLO behavior . This makes the compound a candidate for applications in optical data storage, optical switching, and frequency conversion. Material scientists can leverage the known crystal growth conditions and structural data to explore this compound's potential in photonic devices.

Method Development and Validation for Cyanoacetamide Derivatives

The comprehensive spectroscopic characterization (FT-IR, FT-Raman, UV-Vis, 1H NMR, 13C NMR) and DFT calculations available for 2-cyano-N-(1-phenylethyl)acetamide provide a robust analytical reference standard [1]. Analytical chemists and quality control laboratories can use this data to develop and validate methods for identifying and quantifying this compound and related cyanoacetamide derivatives in complex mixtures. The published data reduce the need for extensive in-house characterization, accelerating method development for process control and purity assessment.

In Silico Screening and Computational Chemistry Model Validation

The DFT-optimized molecular geometry, vibrational frequencies, and electronic properties calculated for 2-cyano-N-(1-phenylethyl)acetamide, benchmarked against experimental data, make it an excellent model compound for validating computational chemistry methods [1]. Computational chemists can use this dataset to test the accuracy of different basis sets and functionals for predicting the properties of cyanoacetamide derivatives. Furthermore, the molecular docking results provide a reference for virtual screening campaigns targeting the protein receptors used in the study (1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A) [1].

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